

# An In-depth Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

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## Compound of Interest

Compound Name: (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1269639

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic compound **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone**, a molecule of interest within the broader class of piperazine derivatives known for their diverse pharmacological activities. While extensive research on this specific molecule is not widely published, this document synthesizes available information on its chemical properties, outlines a robust synthesis protocol, and explores its potential pharmacological relevance based on the well-established activities of structurally related compounds.

## Core Chemical Identity

**(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone** is a synthetic compound featuring a 3-bromophenyl group linked to a 4-methylpiperazine moiety via a ketone bridge. This structure combines the functionalities of an aryl bromide and a substituted piperazine, making it a versatile scaffold for further chemical modification and a candidate for biological screening.

Identifier	Value
IUPAC Name	(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone
CAS Number	331274-67-0[1]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> BrN <sub>2</sub> O[1]
Molecular Weight	283.17 g/mol [1]
Canonical SMILES	CN1CCN(CC1)C(=O)c1cccc(c1)Br

## Physicochemical Properties

Experimentally determined physicochemical data for **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone** are not readily available in the public domain. However, computational predictions provide valuable insights for handling, formulation, and preliminary assessment of its drug-like properties.

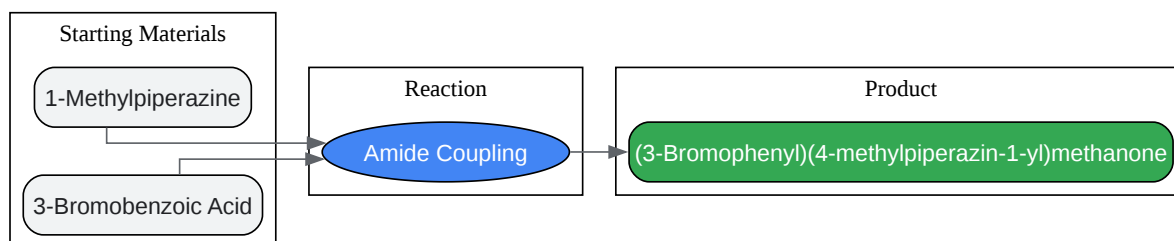
Property	Predicted Value	Notes
Melting Point	Not available	Experimental determination is recommended.
Boiling Point	Not available	Experimental determination is recommended.
Solubility	Not available	Expected to have limited aqueous solubility, a common trait for such scaffolds.
LogP	2.5 - 3.5	Indicates moderate lipophilicity, which is often favorable for CNS penetration.

## Synthesis and Manufacturing

The most direct and industrially scalable synthesis of **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone** is achieved through an amide coupling reaction. This involves the reaction of a

3-bromobenzoic acid derivative with 1-methylpiperazine.

## Proposed Synthesis Workflow



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Caption: Proposed synthesis of **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone**.

## Detailed Experimental Protocol

This protocol outlines a standard procedure for the amide coupling of 3-bromobenzoic acid and 1-methylpiperazine using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

- 3-Bromobenzoic acid
- 1-Methylpiperazine
- HATU
- Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Cool the mixture to 0 °C in an ice bath.
- **Activation:** Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.
- **Coupling:** Slowly add 1-methylpiperazine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone**.

## Pharmacological Profile and Potential Applications

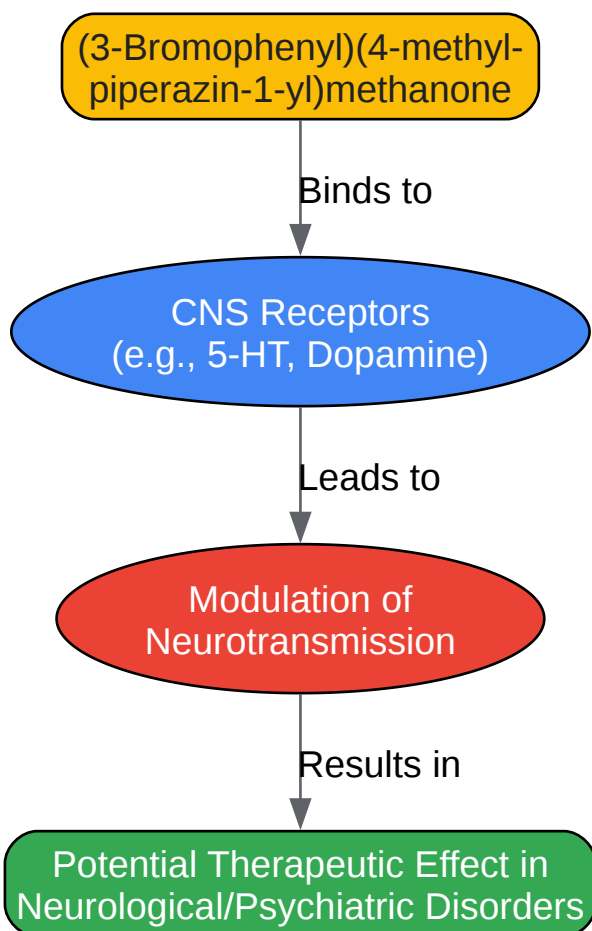
While specific pharmacological data for **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone** is not available in peer-reviewed literature, the piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds.<sup>[2]</sup>

## Potential as a CNS-Active Agent

Many piperazine derivatives exhibit activity at various central nervous system (CNS) targets. The structural features of **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone**, particularly its moderate lipophilicity, suggest potential for blood-brain barrier penetration. Compounds with similar scaffolds have shown affinity for a range of receptors, including serotonergic and dopaminergic systems, which are implicated in various neurological and psychiatric disorders. [3]

## Hypothetical Mechanism of Action

A plausible, yet unverified, mechanism of action for this compound could involve modulation of neurotransmitter systems. The arylpiperazine motif is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors. Further research through in vitro binding assays and functional screens would be necessary to elucidate any specific biological targets.



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Caption: Hypothetical mechanism of action for the topic compound.

## Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following are predicted spectral characteristics based on the known properties of the constituent functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Aromatic protons are expected in the  $\delta$  7.0-8.0 ppm region. The methyl protons on the piperazine ring would likely appear as a singlet around  $\delta$  2.3 ppm, while the piperazine ring protons would be observed as multiplets in the  $\delta$  2.4-3.8 ppm range.
- $^{13}\text{C}$  NMR: The carbonyl carbon is anticipated to have a chemical shift in the downfield region, around  $\delta$  170 ppm. Aromatic carbons would appear between  $\delta$  120-140 ppm, and the aliphatic carbons of the piperazine ring and the methyl group would be found in the upfield region.

### Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong characteristic absorption band for the ketone carbonyl ( $\text{C}=\text{O}$ ) stretch in the range of  $1630\text{-}1650\text{ cm}^{-1}$ . C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.

### Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound ( $283.17\text{ g/mol}$ ), with a characteristic isotopic pattern due to the presence of a bromine atom.

## Safety and Handling

As with any research chemical, **(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

- Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.

## Conclusion and Future Directions

**(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone** represents a chemical scaffold with potential for the development of novel therapeutic agents, particularly those targeting the central nervous system. While current publicly available data on this specific molecule is limited, its synthesis is straightforward, and its structure is amenable to further derivatization. Future research should focus on the experimental determination of its physicochemical properties, a thorough pharmacological evaluation to identify its biological targets and mechanism of action, and a comprehensive toxicological assessment. Such studies will be crucial in unlocking the full potential of this and related compounds in drug discovery and development.

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